2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
Overview
Description
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene is a highly iodinated derivative of thieno[3,2-b]thiophene. This compound is characterized by the presence of four iodine atoms attached to the thiophene ring, which significantly alters its chemical and physical properties. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene typically involves the iodination of thieno[3,2-b]thiophene. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2, 3, 5, and 6 positions of the thiophene ring.
Industrial Production Methods
For industrial-scale production, a catalytic vapor-phase reaction can be employed. This involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550°C) to produce thieno[3,2-b]thiophene, which is then subjected to iodination using the aforementioned method .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the iodine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,2-b]thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deiodinated thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: Due to its high degree of iodination, it exhibits unique electronic properties, making it suitable for use in organic semiconductors and conductive polymers.
Materials Science: It is used in the development of new materials with specific optical and electronic properties.
Biological Applications: The compound’s structure allows for potential use in biological imaging and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the synthesis of advanced materials for electronic devices and sensors.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The presence of iodine atoms increases the compound’s electron density, enhancing its ability to participate in π-conjugation and intermolecular interactions. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene can be compared with other iodinated thiophene derivatives, such as:
2,3,5,6-Tetrabromo-thieno[3,2-b]thiophene: Similar in structure but with bromine atoms instead of iodine, leading to different electronic properties and reactivity.
Thieno[3,2-b]thiophene: The non-iodinated parent compound, which has different physical and chemical properties due to the absence of iodine atoms.
Dithieno[3,2-b2’,3’-d]thiophene: A related compound with an extended conjugated system, used in similar applications but with different electronic characteristics.
Properties
IUPAC Name |
2,3,5,6-tetraiodothieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6I4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPJITWRHKFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(S1)I)I)SC(=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6I4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376302 | |
Record name | 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-42-4 | |
Record name | 2,3,5,6-Tetraiodothieno[3,2-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883107-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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